molecular formula C10H15N7O4 B1451163 5'-Hydrazino-5'-deoxyguanosine CAS No. 1189743-60-9

5'-Hydrazino-5'-deoxyguanosine

Cat. No. B1451163
CAS RN: 1189743-60-9
M. Wt: 297.27 g/mol
InChI Key: LOYADLCSEREDBG-UUOKFMHZSA-N
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Description

5’-Hydrazino-5’-deoxyguanosine is a modified guanosine analog. It consists of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose. Unlike regular guanosine, it lacks one hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside. HG2 plays a crucial role in DNA and RNA research, particularly in specialized investigations .


Synthesis Analysis

The synthesis of HG2 involves specific chemical reactions. One efficient method for its preparation is through azide-alkyne click reaction . This approach allows the introduction of aryl groups at the 5’ position of the guanosine ring, yielding various HG2 analogs. These derivatives have shown promise in antileishmanial activities .


Molecular Structure Analysis

The molecular structure of HG2 reveals a guanine base attached to a deoxyribose sugar. Notably, the 5’-hydrazino group distinguishes it from regular guanosine. In the solid state, HG2 can self-assemble into supramolecular hydrogels, forming extended 1D ion-channel assemblies. These structures entangle to create stable and long-lived hydrogels .


Chemical Reactions Analysis

  • Aza-Michael Addition/Cyclization :
    • The resulting cyclic adducts demonstrate promise for environmental remediation, particularly in removing toxic α,β-unsaturated carbonyls from water and the atmosphere .

Physical And Chemical Properties Analysis

  • Solubility : HG2 exhibits higher water solubility (14.5 mM) compared to regular guanosine (2.1 mM) .

Scientific Research Applications

RNA Transcript Labeling

5′-deoxy-5′-hydrazinylguanosine has been incorporated into the 5′-termini of RNA transcripts using T7 RNA polymerase. This incorporation provides 5′-hydrazinyl-RNA, facilitating the labeling and purification of RNA. Such labeled RNA has been successfully utilized in assays to study endoribonuclease activity, validating the application of 5'-Hydrazino-5'-deoxyguanosine in RNA research (Skipsey et al., 2013).

Structural Studies in Biochemistry

5'-Hydrazino-5'-deoxyguanosine contributes to the understanding of the structure and behavior of biomolecules. For instance, the study of deoxyguanosine-5'-monophosphate in aqueous solution, forming hexagonal and cholesteric columnar phases, involves this compound. This research sheds light on the forces and interactions within these structures, such as hydration forces, essential for understanding DNA and RNA behavior in biological systems (Mariani & Saturni, 1996).

Research in Radiation Chemistry

The compound plays a significant role in radiation chemistry studies, particularly in understanding DNA damage and repair mechanisms. Research involving gamma irradiation of deaerated aqueous solutions of 2'-deoxyguanosine, where 5'-Hydrazino-5'-deoxyguanosine is a key component, helps in elucidating the formation of specific DNA lesions due to radiation. This has implications for understanding cellular responses to radiation and DNA repair pathways (Berger & Cadet, 1983).

Energetic Material Studies

In the field of materials science, particularly in the study of energetic materials, 5'-Hydrazino-5'-deoxyguanosine derivatives show potential. For example, the synthesis and characterization of high-density energetic salts containing nitrogen-rich anions and hydrazinotetrazolium cation are relevant. These salts demonstrate significant potential in areas like propellant chemistry and explosives (Lin et al., 2013).

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYADLCSEREDBG-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Hydrazino-5'-deoxyguanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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